(R)-Fluoxetine-d5 Hydrochloride
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., whether it’s an organic compound, a polymer, a bioactive compound, etc.).
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
1. Development and Discovery
The early 1970s marked the beginning of understanding the role of serotonin (5-HT) in depression and the development of agents that inhibit the uptake of 5-HT from the synaptic cleft. This research led to the discovery of fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor widely acknowledged as a breakthrough drug for depression (Wong, Perry, & Bymaster, 2005).
2. Enantioselective Synthesis
The enantioselective synthesis of (R)-fluoxetine hydrochloride has been described, highlighting its significance as a potent serotonin-uptake inhibitor. The synthesis process involves an asymmetric carbonyl-ene reaction and additional steps to produce (R)-fluoxetine hydrochloride with high enantiomeric excess and overall yield (Miles, Fialcowitz, & Halstead, 2001).
3. Neurotransmitter Interaction
Fluoxetine hydrochloride is not only a selective serotonin reuptake inhibitor but also exhibits positive modulation of GABAA receptors. This unique interaction contributes to its anticonvulsant activity, differentiating it from other antidepressants with proconvulsant effects (Robinson, Drafts, & Fisher, 2003).
4. Metabolomics in Clinical Studies
Metabolomics studies on fluoxetine hydrochloride have revealed its antidepressant effect through the detection of specific biomarkers and related metabolic characteristics in depression treatment. The study also provides objective bases for the diagnosis of depression and the clinical use of fluoxetine hydrochloride (Shen et al., 2020).
5. Novel Formulations
Innovative approaches in drug formulation, like developing fluoxetine-loaded polyvinylpyrrolidone-based fibers through uniaxial electrospinning, demonstrate the potential for more patient-friendly antidepressant drug formulations. These formulations provide new methods for drug delivery with enhanced patient compliance (Rédai et al., 2021).
6. Chiral Analysis in Biological Samples
The chiral high-performance liquid chromatographic analysis of fluoxetine and its metabolites in biological samples like human serum, urine, and vitreous humor emphasizes the importance of understanding the pharmacokinetic properties of individual enantiomers. Such analysis is crucial for therapeutic drug monitoring and investigating chiral pharmacology (Higashi, Gao, & Fujii, 2010).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use or disposal.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
For a specific compound like “®-Fluoxetine-d5 Hydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. If you don’t have access, you might be able to find information through a local library or educational institution. I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fluoxetine-d5 Hydrochloride | |
CAS RN |
1217764-54-9 | |
Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.